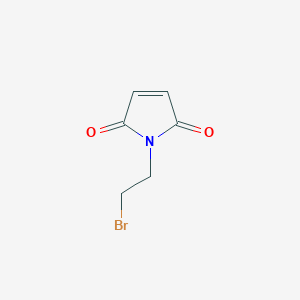

1-(2-bromoethyl)-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLSCNMIWMXHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance and Multifaceted Role of 1 2 Bromoethyl 1h Pyrrole 2,5 Dione in Advanced Chemical Research

Conceptual Framework of Bifunctional Reagents Incorporating Maleimide (B117702) and Halide Moieties

Bifunctional reagents are molecules that possess two distinct reactive functional groups. This dual reactivity allows them to participate in two separate chemical reactions, making them invaluable for crosslinking or conjugating different molecular entities. Reagents that combine a maleimide group and a halide, such as 1-(2-bromoethyl)-1H-pyrrole-2,5-dione, represent a powerful class of these molecules.

The maleimide moiety is a five-membered ring containing an imide functional group and a carbon-carbon double bond (1H-pyrrole-2,5-dione). nist.gov This double bond is highly susceptible to Michael addition reactions, particularly with thiol (sulfhydryl) groups found in cysteine residues of proteins. This reaction is rapid, selective, and proceeds under mild, often physiological, conditions, making the maleimide group an excellent tool for bioconjugation. nih.govresearchgate.net

The second functional group, a halide (in this case, a bromoethyl group), provides an electrophilic carbon center that is susceptible to nucleophilic substitution. It can react with a variety of nucleophiles, such as amines, thiols, or carboxylates, to form stable covalent bonds. This functionality allows for the attachment of the reagent to a second molecule or surface.

The strategic advantage of combining these two moieties in one molecule is the ability to perform sequential or orthogonal conjugations. For instance, the maleimide can first be reacted with a protein's cysteine residue, and then the bromoethyl group can be used to attach another molecule, such as a drug, a fluorescent dye, or a polymer chain. This controlled, stepwise reactivity is fundamental to the construction of well-defined molecular architectures. psu.edu

Evolution of Synthetic Methodologies for N-Substituted Bromoethyl Maleimides

The synthesis of N-substituted maleimides, including the bromoethyl derivative, has evolved to improve yield, purity, and reaction conditions.

One of the classical and most common methods involves a two-step process. First, maleic anhydride (B1165640) is reacted with a primary amine—in this case, 2-bromoethylamine—to form the intermediate N-substituted maleamic acid. This intermediate is then subjected to dehydrative cyclization to form the final maleimide ring. This ring-closure step often requires acetic anhydride and a catalyst like sodium acetate (B1210297) or an acid catalyst. psu.edugoogle.comresearchgate.net

A more streamlined approach avoids the isolation of the maleamic acid intermediate. In this "one-pot" method, the primary amine, maleic anhydride, an organic solvent, an acid catalyst, and a dehydration co-catalyst are all introduced into a single reactor. The water formed during the reaction is removed by azeotropic distillation, driving the reaction to completion and yielding the N-substituted maleimide in high purity. google.com

Other synthetic routes have also been developed. One such method is the direct coupling of an alkyl halide with a heavy metal salt of maleimide, such as the silver or thallium salt. acs.org Another approach utilizes the Mitsunobu reaction, where an alcohol is reacted with maleimide in the presence of triphenylphosphine (B44618) and an azodicarboxylate. researchgate.net For more complex or sensitive substrates, a Diels-Alder/retro-Diels-Alder strategy can be employed. This involves protecting the maleimide double bond by reacting it with furan (B31954). The N-substitution is then carried out on the protected imide, followed by a retro-Diels-Alder reaction at elevated temperatures to regenerate the maleimide double bond. researchgate.net

| Synthetic Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Two-Step Condensation/Cyclization | Maleic anhydride, 2-bromoethylamine, Acetic anhydride, Sodium acetate | Formation of a maleamic acid intermediate, followed by dehydrative ring closure. | psu.eduresearchgate.net |

| One-Pot Synthesis | Maleic anhydride, Primary amine, Acid catalyst, Dehydration co-catalyst | All reactants are combined in a single vessel with azeotropic removal of water to drive the reaction. | google.com |

| Direct Coupling | Alkyl halide, Heavy metal salt of maleimide (e.g., Ag, Tl) | Direct alkylation of the maleimide nitrogen using its metal salt. | acs.org |

| Mitsunobu Reaction | Maleimide, Alcohol, Triphenylphosphine, Azodicarboxylate | Coupling of an alcohol to the maleimide nitrogen under mild conditions. | researchgate.net |

| Diels-Alder/Retro-Diels-Alder | Maleic anhydride, Furan, Primary amine | Protection of the maleimide double bond, followed by N-substitution and thermal deprotection. | researchgate.net |

Distinguishing Features and Unique Reactivity Profile of this compound

The defining characteristic of this compound is its heterobifunctional nature, which dictates its reactivity profile. The molecule possesses two chemically distinct reactive centers that can be addressed with different classes of reagents under different conditions.

The Maleimide Moiety: The electron-deficient double bond of the pyrrole-2,5-dione ring is a highly reactive Michael acceptor. It demonstrates a strong preference for reacting with soft nucleophiles, most notably thiols. The reaction with a thiol proceeds via a conjugate addition mechanism to form a stable thioether bond. This reaction is exceptionally efficient and specific, even in complex biological media, making it a cornerstone of protein modification and bioconjugation. nih.govresearchgate.net The maleimide group can also participate in cycloaddition reactions, such as the Diels-Alder reaction. nih.gov

The Bromoethyl Moiety: The primary alkyl bromide (–CH₂CH₂Br) group functions as an electrophile. The carbon atom attached to the bromine is susceptible to attack by nucleophiles in an Sₙ2 reaction. This allows for the formation of covalent bonds with a wide array of nucleophilic partners, including amines, alcohols, thiols, and carboxylates. The reactivity of the bromoethyl group allows for the stable attachment of the entire reagent to various substrates after the maleimide has been functionalized, or vice-versa.

This dual reactivity profile allows for a two-step, orthogonal conjugation strategy. For example, a biomolecule with a free thiol can be selectively linked via the maleimide group. The resulting conjugate, now bearing a reactive bromoethyl tail, can be further reacted with a second molecule containing a nucleophilic group, effectively "cross-linking" the two entities.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₆BrNO₂ | achemblock.comsinfoobiotech.com |

| Molecular Weight | 204.02 g/mol | sinfoobiotech.comechemi.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 95212-17-2 | achemblock.comsinfoobiotech.com |

| Physical Form | Solid (White or off-white powder) | echemi.comsigmaaldrich.com |

Overview of Key Research Domains Utilizing this compound

The unique properties of this compound have led to its application in several key areas of advanced chemical research.

Bioconjugation and Medicinal Chemistry: This is arguably the most significant area of application. The reagent is extensively used to create bioconjugates. For example, it can link antibodies to cytotoxic drugs to form antibody-drug conjugates (ADCs), which target cancer cells specifically. It is also used in the development of radiolabeled biomolecules for imaging and therapy, where the maleimide end attaches to a targeting protein and the bromoethyl end (or a derivative) is used to chelate a radionuclide. nih.govnih.gov Furthermore, its ability to bridge disulfide bonds in proteins after their reduction has been explored to create more stable and functional protein-polymer conjugates. researchgate.net

Polymer Chemistry: In polymer science, this compound serves as a valuable monomer or functionalizing agent. It can be incorporated into polymer chains to introduce pendant maleimide or bromoethyl groups. nih.gov For example, a polymer can be synthesized using the bromoethyl group in a polymerization reaction, leaving the maleimide group available for subsequent "click" reactions to attach peptides, sugars, or other functional molecules, creating advanced functional materials. nih.gov

Materials Science and Surface Chemistry: The dual functionality of this compound is ideal for modifying surfaces. A surface can be functionalized with nucleophiles that react with the bromoethyl group, creating a surface decorated with maleimide moieties. This maleimide-activated surface can then be used to immobilize proteins, peptides, or other thiol-containing molecules for applications in biosensors, diagnostic arrays, and biocompatible materials.

Organic Synthesis: As a bifunctional building block, it is a versatile reagent in complex organic synthesis. It enables the assembly of elaborate molecular structures by allowing for the sequential and controlled introduction of different chemical fragments. nih.gov

Mechanistic Investigations of Chemoselective Transformations Involving 1 2 Bromoethyl 1h Pyrrole 2,5 Dione

Reactivity of the Maleimide (B117702) Moiety

The reactivity of the maleimide double bond is dominated by its electron-deficient nature, which makes it an excellent substrate for various addition and cycloaddition reactions. nih.gov This section details the three principal reaction classes of the maleimide moiety: nucleophilic Michael additions, Diels-Alder cycloadditions, and photochemical [2+2] cycloadditions.

Nucleophilic Michael Addition Reactions with Thiols

The Michael addition of thiols to the maleimide double bond is a highly efficient and widely utilized conjugation strategy. nih.govmdpi.com This reaction, often categorized under the "click chemistry" paradigm, proceeds rapidly under mild conditions to form a stable thiosuccinimide adduct. bachem.comresearchgate.net The high reactivity is attributed to the electron-withdrawing effect of the two adjacent carbonyl groups, which polarizes the carbon-carbon double bond and makes it highly susceptible to nucleophilic attack. mdpi.com

Recent studies using electrochemical methods have shown that a radical pathway might accelerate the thio-Michael addition under a constant current, suggesting alternative mechanisms for promoting the reaction beyond traditional base or nucleophile catalysis. rsc.org The stability of the final conjugate can be enhanced by hydrolysis of the succinimide (B58015) ring, a process that is greatly accelerated by electron-withdrawing N-substituents on the maleimide. prolynxinc.com This ring-opening renders the thioether linkage stable against cleavage by thiol exchange. prolynxinc.com

Table 1: Kinetic Data for Thiol-Maleimide Conjugation Reactions This table presents representative kinetic data for the reaction of maleimides with thiol-containing compounds, illustrating the rapid nature of the conjugation.

| Reactants | Conditions | Observed Rate | Conjugation Efficiency | Reference |

|---|---|---|---|---|

| Maleimide-PEG-PLGA NPs + cRGDfK Peptide | pH 7.0, Room Temp, 30 min | >65% conjugated in <5 min | 84 ± 4% | uu.nl |

| Maleimide-PEG-PLGA NPs + 11A4 Nanobody | pH 7.4, Room Temp, 2 h | Slow, steady increase | 58 ± 12% | uu.nl |

| N-butylmaleimide + Thiol (generic) | 365 nm irradiation | Quantum Yield (Φ) = 0.060 ± 0.004 | N/A | rsc.org |

The efficiency and selectivity of the thiol-maleimide reaction are profoundly influenced by the pH of the reaction medium. axispharm.com The reaction rate is dependent on the concentration of the nucleophilic thiolate anion, which is governed by the thiol's pKa and the solution's pH. nih.gov Consequently, the reaction is significantly faster at pH values approaching or slightly exceeding the thiol's pKa. For most biological thiols, such as cysteine, the optimal pH range for selective conjugation is between 6.5 and 7.5. mdpi.comaxispharm.com Within this window, the reaction with thiols is approximately 1,000 times faster than with competing nucleophiles like amines. axispharm.com At pH values above 7.5-8.0, the rate of maleimide hydrolysis to a non-reactive maleic acid amide derivative increases, reducing conjugation efficiency. uu.nl Below pH 6.5, the rate of conjugation slows considerably due to the low concentration of the thiolate species. nih.gov

The solvent environment also plays a crucial role. Polar solvents like water, DMSO, and DMF are commonly used and facilitate the reaction. axispharm.comresearchgate.net Studies have shown that the choice of solvent can influence the reaction mechanism, shifting it between base-initiated, nucleophile-initiated, or ion pair-initiated pathways. researchgate.net For instance, the reaction between L-cysteine and a maleimide derivative proceeded rapidly in water, methanol, and ethanol, but did not occur in acetonitrile, highlighting the solvent's critical role. nih.gov

Table 2: Effect of pH and Solvent on Thiol-Maleimide Reaction This table summarizes the impact of pH and solvent on the efficiency and outcome of the thiol-maleimide conjugation.

| pH Range | Solvent | Effect on Reaction | Reference |

|---|---|---|---|

| 6.5 - 7.5 | Aqueous Buffer | Optimal for selective thiol conjugation; 1000x faster than with amines. | mdpi.comaxispharm.com |

| > 8.0 | Aqueous Buffer | Increased rate of maleimide hydrolysis, reducing efficiency. | uu.nl |

| < 6.5 | Aqueous Buffer | Slower reaction rate due to low thiolate concentration. | nih.gov |

| Water, MeOH, EtOH | N/A | Rapid formation of products. | nih.gov |

| Acetonitrile (ACN) | N/A | No reaction observed. | nih.gov |

The Michael addition of a thiol to the prochiral carbon of the maleimide double bond creates a new stereocenter. When the thiol-containing molecule is also chiral, such as L-cysteine, a pair of diastereomers can be formed. nih.gov For example, the reaction between L-cysteine and 6-maleimidohexanoic acid was observed to rapidly produce two distinct product peaks in HPLC analysis, which were identified as the two diastereomeric thiosuccinimide adducts. mdpi.comnih.gov In some cases, particularly with N-terminal cysteine peptides, the initial adduct can undergo rearrangement to form a more stable thiazine (B8601807) isomer, a side reaction that is promoted at basic pH. bachem.comnih.gov

Diels-Alder Cycloaddition Reactions with Dienes

The maleimide moiety is an excellent dienophile for the [4+2] Diels-Alder cycloaddition reaction due to its electron-deficient double bond. nih.govmdpi.com This reaction provides a powerful method for constructing six-membered ring systems with high stereoselectivity. mdpi.com N-substituted maleimides, such as 1-(2-bromoethyl)-1H-pyrrole-2,5-dione, readily react with conjugated dienes like furan (B31954) and its derivatives. tandfonline.comtandfonline.com The reaction typically proceeds under thermal conditions and can often be performed solvent-free or with microwave irradiation to reduce reaction times. tandfonline.com The Diels-Alder reaction with furan generally produces a mixture of exo and endo stereoisomers, with the exo product often being the thermodynamically favored product. tandfonline.comtandfonline.com

Table 3: Representative Diels-Alder Reactions of N-Substituted Maleimides This table provides examples of Diels-Alder reactions involving N-aryl maleimides and furan derivatives, showcasing typical reaction conditions and outcomes.

| Dienophile | Diene | Conditions | Product Yield | Stereochemistry | Reference |

|---|---|---|---|---|---|

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Reflux (92-94°C), 1 h | 46% | exo adduct | tandfonline.comtandfonline.com |

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Microwave, 140°C, 5 min | 44% | exo adduct | tandfonline.com |

| N-phenylmaleimide | Furan | N/A | Significant amounts of both | exo and endo | tandfonline.comtandfonline.com |

Photochemical Reactivity and [2+2] Cycloadditions

Maleimides can undergo [2+2] photocycloaddition reactions with alkenes and alkynes upon UV or visible light irradiation, providing access to cyclobutane-fused scaffolds that are otherwise difficult to synthesize. rsc.orgthieme-connect.com For N-alkyl maleimides, direct irradiation with UV light (e.g., 370 nm) is often sufficient to promote the reaction without an external photosensitizer, as self-excitation can lead to the reactive triplet state. nih.govacs.org The reaction proceeds with high yields and can exhibit good stereoselectivity. acs.org

The efficiency of these photocycloadditions can be enhanced through the use of a triplet photosensitizer, such as thioxanthone, which allows the use of lower energy visible light (e.g., 440 nm). thieme-connect.comacs.org The photochemical reactivity is highly dependent on the N-substituent. N-alkyl maleimides generally react efficiently under direct irradiation, whereas N-aryl maleimides often require a photosensitizer. nih.govacs.org The intramolecular version of this reaction can also occur, leading to the formation of 3-azabicyclo[3.2.0]heptane derivatives. thieme-connect.com Studies have measured the quantum yields for these reactions, providing a quantitative measure of their efficiency. For example, the photocycloaddition of N-butylmaleimide was found to have a quantum yield of 0.06. rsc.org

Table 4: [2+2] Photocycloaddition Reactions of N-Alkyl Maleimides This table details the conditions and outcomes for the photochemical [2+2] cycloaddition of N-alkyl maleimides with alkenes.

| Maleimide | Alkene | Irradiation Conditions | Photosensitizer | Yield | Reference |

|---|---|---|---|---|---|

| N-Alkyl Maleimides (general) | Various Alkenes | 370 nm UVA LED, 16-70 h | None | Good to High | acs.org |

| N-Aryl Maleimides (general) | Various Olefins | 440 nm LED | Thioxanthone | Good to High | acs.org |

| N-butylmaleimide | N/A (dimerization) | 365 nm LED | None | Quantum Yield = 0.06 | rsc.org |

Reactivity of the Bromoethyl Moiety

The bromoethyl group of this compound serves as a primary alkyl halide, predisposing it to nucleophilic attack at the carbon atom bonded to the bromine. The primary nature of the substrate generally favors bimolecular nucleophilic substitution (S(_N)2) over unimolecular (S(_N)1) pathways, as the formation of a primary carbocation is energetically unfavorable. researchgate.netorganic-chemistry.org However, the presence of β-hydrogens introduces the possibility of elimination reactions (E2).

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

Given that this compound is a primary alkyl halide, nucleophilic substitution reactions are expected to proceed predominantly through an S(_N)2 mechanism. researchgate.net This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalbook.com

The alternative S(_N)1 pathway, which involves the formation of a carbocation intermediate in a rate-determining step, is generally disfavored for primary substrates due to the high energy of the primary carbocation. organic-chemistry.org

The reaction of this compound with amine nucleophiles is a classic example of an S(_N)2 reaction. Primary and secondary amines, being good nucleophiles, readily displace the bromide ion to form the corresponding N-substituted aminoethylmaleimides. For instance, the reaction with an excess of ammonia (B1221849) would yield 1-(2-aminoethyl)-1H-pyrrole-2,5-dione. nih.govlibretexts.org The use of an excess of the amine is crucial to neutralize the hydrogen bromide formed during the reaction and to minimize the potential for the product amine to act as a nucleophile itself, leading to overalkylation.

The general reaction proceeds as follows:

This compound + RNH_2 -> 1-(2-(R-amino)ethyl)-1H-pyrrole-2,5-dione + HBr

| Nucleophile (Amine) | Product | Reaction Type |

| Primary Amine (RNH(_2)) | 1-(2-(Alkylamino)ethyl)-1H-pyrrole-2,5-dione | S(_N)2 |

| Secondary Amine (R(_2)NH) | 1-(2-(Dialkylamino)ethyl)-1H-pyrrole-2,5-dione | S(_N)2 |

This table illustrates the expected products from the S(_N)2 reaction of this compound with primary and secondary amines.

Hydroxide (B78521) ions (OH) and alkoxide ions (RO) are strong nucleophiles and can react with this compound via an S(_N)2 pathway to yield 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione chemicalbook.comsigmaaldrich.com or 1-(2-alkoxyethyl)-1H-pyrrole-2,5-dione, respectively. However, being strong bases, they can also promote a competing E2 elimination reaction. The outcome of the reaction is sensitive to the reaction conditions. For instance, using a less hindered base and lower temperatures generally favors the S(_N)2 pathway. The synthesis of 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been reported, indicating the viability of the substitution reaction. chemicalbook.comnih.gov

| Nucleophile | Product | Reaction Type |

| Hydroxide (OH) | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | S(_N)2 |

| Alkoxide (RO) | 1-(2-Alkoxyethyl)-1H-pyrrole-2,5-dione | S(_N)2 |

This table shows the substitution products with hydroxyl and alkoxide nucleophiles.

Carboxylate anions (RCOO), such as acetate (B1210297), are considered moderate nucleophiles and weak bases. libretexts.org Their reaction with primary alkyl halides like this compound is expected to proceed primarily through an S(_N)2 mechanism to afford the corresponding ester. The lower basicity of carboxylates compared to hydroxides significantly reduces the likelihood of a competing E2 elimination.

This compound + RCOO^- -> 1-(2-(acyloxy)ethyl)-1H-pyrrole-2,5-dione + Br^-

| Nucleophile (Carboxylate) | Product | Reaction Type |

| Acetate (CH(_3)COO) | 1-(2-Acetoxyethyl)-1H-pyrrole-2,5-dione | S(_N)2 |

This table illustrates the expected S(_N)2 product with a carboxylate nucleophile.

Triphenylphosphine (B44618) (PPh(_3)), a soft and bulky nucleophile, readily reacts with primary alkyl halides in a clean S(_N)2 reaction to form phosphonium (B103445) salts. organic-chemistry.orgyoutube.com The reaction of this compound with triphenylphosphine is expected to yield [2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]triphenylphosphonium bromide. These phosphonium salts are valuable intermediates in organic synthesis, particularly in the Wittig reaction. The reaction is typically high-yielding and occurs under mild conditions. youtube.com

Trialkyl phosphites, P(OR)(_3), react with alkyl halides in the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction involves an initial S(_N)2 attack by the phosphorus on the alkyl halide to form a quasi-phosphonium salt intermediate. This is followed by the dealkylation of this intermediate by the displaced halide ion to yield a phosphonate. For this compound, the reaction with a trialkyl phosphite (B83602) would produce a dialkyl [2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]phosphonate. wikipedia.org

| Nucleophile | Product | Reaction Type |

| Triphenylphosphine (PPh(_3)) | [2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]triphenylphosphonium bromide | S(_N)2 |

| Trialkyl phosphite (P(OR)(_3)) | Dialkyl [2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]phosphonate | Michaelis-Arbuzov |

This table summarizes the expected products from reactions with phosphine (B1218219) and phosphite nucleophiles.

Competition between Substitution and Elimination Reactions

A critical aspect of the reactivity of this compound is the competition between S(_N)2 and E2 pathways. As a primary alkyl halide, S(_N)2 reactions are generally favored. lumenlearning.com However, the use of strong, sterically hindered bases can shift the balance towards elimination.

The E2 mechanism is a concerted process where a base abstracts a β-hydrogen at the same time as the leaving group departs, leading to the formation of a double bond. In the case of this compound, elimination would lead to the formation of 1-vinyl-1H-pyrrole-2,5-dione.

The choice between substitution and elimination is influenced by several factors:

Basicity and Steric Hindrance of the Nucleophile/Base: Strong, non-hindered bases like hydroxide can act as both nucleophiles (favoring S(_N)2) and bases (favoring E2). libretexts.org Strong, sterically hindered bases, such as potassium tert-butoxide, are poor nucleophiles due to their bulk and therefore strongly favor E2 elimination. libretexts.orgvarsitytutors.com

Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and lead to an increase in entropy. lumenlearning.com

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) tend to favor S(_N)2 reactions, while polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination to some extent.

| Reagent | Major Pathway | Product |

| Strong, non-hindered base (e.g., EtO) | S(_N)2 (major), E2 (minor) | 1-(2-Ethoxyethyl)-1H-pyrrole-2,5-dione |

| Strong, hindered base (e.g., t-BuOK) | E2 | 1-Vinyl-1H-pyrrole-2,5-dione |

This table illustrates the expected major reaction pathway and product based on the nature of the base.

Metal-Mediated Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

The dual reactivity of this compound presents unique opportunities for carbon-carbon bond formation through metal-mediated cross-coupling reactions. Both the C-Br bond and the maleimide double bond can potentially participate in these transformations, depending on the reaction type and conditions.

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, can theoretically proceed in two ways with this substrate. wikipedia.org The maleimide double bond can act as the alkene component, reacting with an aryl or vinyl halide. Studies on N-substituted maleimides have shown that they are challenging substrates due to their sensitivity to hydrolysis under basic conditions. ntu.edu.sg However, using specific conditions, such as a palladium acetate catalyst with a phosphine ligand like dppf and a weak base like potassium acetate in a carbonate solvent, can lead to successful arylation of the maleimide double bond. ntu.edu.sg Conversely, the bromoethyl group could serve as the halide partner, though Heck reactions with unactivated alkyl halides are generally more challenging and require specialized catalyst systems. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org In the context of this compound, the primary reactive site for this transformation is the bromoethyl moiety. The reaction would involve the coupling of the alkyl bromide with a terminal alkyne to form an alkynyl-substituted pyrrole-2,5-dione. While Sonogashira couplings typically involve aryl or vinyl halides, methods for coupling with alkyl bromides have been developed, often requiring specific ligands to facilitate the catalytic cycle. organic-chemistry.org Research on related bromomaleimides has demonstrated successful Sonogashira couplings on the maleimide ring itself, highlighting the versatility of palladium catalysis in modifying this scaffold. nih.gov

Suzuki Coupling: The Suzuki coupling reaction, which joins an organoboron species with an organohalide, is a powerful tool for C-C bond formation. wikipedia.org For this compound, the bromoethyl group is the expected reactive handle for Suzuki coupling. The reaction with an aryl or vinyl boronic acid would replace the bromine atom with the corresponding organic group. Successful Suzuki couplings of unprotected ortho-bromoanilines and other aryl halides have been extensively documented, often utilizing palladium acetate or pre-formed palladium complexes with phosphine ligands and a base like potassium carbonate. researchgate.netrsc.org The reaction's success with an alkyl bromide substrate like this depends on preventing side reactions, such as elimination, and ensuring the maleimide ring remains intact.

| Reaction | Typical Catalyst | Common Base | Potential Reactive Site on Substrate | Product Type | Reference |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂, Phosphine Ligand (e.g., dppf) | KOAc, Et₃N | Maleimide C=C bond | 3-Aryl-1-(2-bromoethyl)-1H-pyrrole-2,5-dione | ntu.edu.sg |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Amine (e.g., Et₃N, Diethylamine) | Bromoethyl C-Br bond | 1-(Alkynyl-ethyl)-1H-pyrrole-2,5-dione | wikipedia.orgorganic-chemistry.org |

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Bromoethyl C-Br bond | 1-(Aryl-ethyl)-1H-pyrrole-2,5-dione | wikipedia.orgresearchgate.net |

Chemoselectivity Challenges and Orthogonal Reactivity Design

The presence of two distinct electrophilic sites in this compound—the alkyl bromide and the Michael acceptor—makes it an excellent model for studying chemoselectivity. Designing reactions that target one site while leaving the other untouched is a significant challenge that relies on exploiting the subtle differences in their reactivity.

Strategies for Selective Functionalization of Each Reactive Site

Selective Functionalization of the Maleimide Ring: The carbon-carbon double bond of the maleimide is highly electron-deficient and is a potent Michael acceptor.

Thiol-Michael Addition: This is the most common and highly selective reaction for the maleimide moiety. Thiols readily react with the maleimide double bond under physiological pH conditions (6.5-7.5) to form a stable succinimidyl thioether linkage. thermofisher.com This reaction is widely used in bioconjugation to label proteins at cysteine residues. nih.gov

Cycloaddition Reactions: The maleimide ring can participate as a dienophile in Diels-Alder reactions and other cycloadditions, such as copper(II)-mediated [3+2] cycloadditions with N-terminal amino acids of proteins. nih.govchemrxiv.org These reactions provide access to complex heterocyclic structures. rsc.org

Selective Functionalization of the Bromoethyl Group: The bromoethyl group is a primary alkyl halide, making it susceptible to nucleophilic substitution and metal-catalyzed reactions.

Nucleophilic Substitution (Sₙ2): Strong nucleophiles such as primary amines, azides, or cyanides can displace the bromide ion via an Sₙ2 mechanism. This allows for the introduction of a wide range of functional groups at the terminus of the ethyl chain.

Metal-Mediated Coupling: As discussed previously, Suzuki, Sonogashira, or other cross-coupling reactions can be directed to the C-Br bond. This requires careful selection of catalysts and conditions to avoid competing reactions at the maleimide ring.

Impact of Reaction Conditions on Bifunctional Reactivity

The outcome of a reaction with this compound can be finely tuned by modifying the reaction conditions, enabling orthogonal functionalization.

pH Control: The pH of the reaction medium is a critical parameter for controlling selectivity. The Michael addition of thiols to the maleimide ring is most efficient at a pH of 6.5–7.5. thermofisher.com At higher pH (>8.5), the reaction with primary amines becomes more favorable, but the rate of maleimide hydrolysis also increases significantly. thermofisher.com Studies comparing the reactivity of maleimide and bromoacetyl groups (chemically similar to the bromoethyl group) with thiols have shown that significant kinetic discrimination can be achieved by controlling the pH. The maleimide reaction is much faster at pH 6.5, while the bromoacetyl group reacts more readily at higher pH values (e.g., 9.0), allowing for sequential, pH-mediated functionalization. nih.gov

Nucleophile Choice: The nature of the nucleophile is paramount. Soft nucleophiles, like thiols, will preferentially attack the soft electrophilic center of the Michael acceptor. Harder nucleophiles are more likely to attack the harder electrophilic carbon of the C-Br bond.

Catalyst and Ligand System: In metal-catalyzed reactions, the choice of the palladium source, ligands, and additives can direct the reaction to one site over the other. For instance, specific ligand systems are known to promote the oxidative addition of palladium to alkyl halides, which would favor reaction at the bromoethyl group. yonedalabs.com

| Target Site | Reaction Type | Key Condition | Rationale | Reference |

|---|---|---|---|---|

| Maleimide Ring | Thiol-Michael Addition | pH 6.5 - 7.5 | Optimal pH for specific reaction of thiols with maleimides while minimizing hydrolysis. | thermofisher.com |

| Bromoethyl Group | Nucleophilic Substitution (with thiols) | pH > 8.5 | At higher pH, the bromoethyl group's reactivity with deprotonated thiols increases, while the maleimide is prone to hydrolysis. | nih.gov |

| Maleimide Ring | Heck Reaction | Pd(OAc)₂, weak base (KOAc) | Avoids hydrolysis of the sensitive maleimide ring often seen with strong bases. | ntu.edu.sg |

| Bromoethyl Group | Suzuki Coupling | Pd(0) catalyst, appropriate ligand | Ligand choice can facilitate oxidative addition to the C(sp³)-Br bond over the C=C bond. | yonedalabs.com |

Investigative Studies of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Intermediates in Metal-Mediated Coupling:

Heck Reaction: The mechanism proceeds through a standard Pd(0)/Pd(II) catalytic cycle. For arylation of the maleimide ring, this involves (i) oxidative addition of an aryl halide to the Pd(0) catalyst, (ii) coordination of the maleimide alkene to the Pd(II) complex, (iii) migratory insertion of the alkene into the Pd-Aryl bond to form a new alkyl-palladium intermediate, and (iv) β-hydride elimination to release the arylated alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.orgmdpi.com

Suzuki Reaction: The catalytic cycle for the reaction at the C-Br bond involves (i) oxidative addition of the bromoethyl group to a Pd(0) species, forming an alkyl-palladium(II) halide intermediate, (ii) transmetalation, where the organic group from the base-activated organoboron compound is transferred to the palladium center, replacing the halide, and (iii) reductive elimination, where the two organic fragments are coupled, releasing the final product and regenerating the Pd(0) catalyst. wikipedia.orgyonedalabs.com

Intermediates in Thiol-Maleimide Reactions: The Michael addition of a thiol to the maleimide ring forms a succinimidyl thioether adduct. This adduct is not always completely stable.

Retro-Michael Reaction: The initial thioether adduct can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols, leading to an exchange of the thiol group. researchgate.net

Hydrolysis: The succinimide ring of the adduct is susceptible to hydrolysis, especially at basic pH, which opens the ring to form a stable maleamic acid derivative. This ring-opened product is no longer susceptible to the retro-Michael reaction. researchgate.net

Thiazine Rearrangement: When the reacting thiol is part of an N-terminal cysteine residue in a peptide, the initial adduct can undergo an intramolecular rearrangement. The free N-terminal amine can act as a nucleophile, attacking one of the carbonyls of the succinimide ring. This leads to a transcyclization through a fused bicyclic tetrahedral intermediate, ultimately forming a stable, six-membered thiazine product. bachem.comnih.gov This side reaction is pH-dependent and can be avoided by performing the conjugation at an acidic pH. nih.gov

Applications in Bioconjugation Strategies and Biomolecular Functionalization

Site-Specific Protein and Peptide Modification

Site-selective modification of proteins is crucial for understanding their function, tracking their localization, and creating novel therapeutic constructs like antibody-drug conjugates (ADCs). researchgate.netcoledeforest.comcore.ac.uk 1-(2-bromoethyl)-1H-pyrrole-2,5-dione offers two distinct chemical handles to achieve such modifications with precision.

The maleimide (B117702) group is a well-established electrophile that exhibits high reactivity and specificity towards the thiol (sulfhydryl) group of cysteine residues under physiological conditions. nih.govucl.ac.uk Cysteine is an attractive target for site-specific modification because it is a relatively rare amino acid in many proteins, and its thiol group has high nucleophilicity. explorationpub.comnih.gov

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the activated double bonds within the pyrrole-2,5-dione ring. This forms a stable thioether bond, effectively conjugating the molecule to the protein or peptide. nih.gov The efficiency and speed of the maleimide-thiol reaction make it one of the most common strategies for protein labeling. nih.gov While effective, a potential drawback of the resulting thioether bond is its susceptibility to retro-Michael addition, which can lead to deconjugation, particularly in the presence of other thiols. core.ac.uk

Table 1: Comparison of Cysteine-Targeting Bioconjugation Reagents

| Reagent Type | Target Residue | Bond Formed | Key Characteristics |

|---|---|---|---|

| Maleimides | Cysteine | Thioether | High reactivity and specificity; reaction proceeds quickly under physiological pH. nih.gov |

| Iodoacetamides | Cysteine | Thioether | Slower reaction rate compared to maleimides; requires higher reagent concentrations. nih.govnih.gov |

| Pyridyl Disulfides | Cysteine | Disulfide | Forms a reversible disulfide bond, which can be cleaved by reducing agents. nih.gov |

| Bromo-Methylene Pyrrolones | Cysteine | Thioether | High thiol-specificity and reactivity; can be used for multi-functionalization. nih.gov |

The second reactive moiety of the compound is the 2-bromoethyl group. As an alkyl halide, it is an electrophile capable of reacting with various nucleophilic amino acid side chains through an alkylation reaction. The primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein. nih.gov Other nucleophiles such as the imidazole (B134444) ring of histidine or the carboxylate groups of aspartic and glutamic acid can also be targeted, although generally requiring more specific reaction conditions.

This alkylation reaction results in the formation of a stable carbon-nitrogen bond. Compared to the maleimide-thiol reaction, the alkylation of lysine is typically less specific because lysine is a highly abundant surface-exposed amino acid, which can lead to a heterogeneous mixture of modified proteins. explorationpub.com However, by controlling reaction conditions such as pH and temperature, a degree of selectivity can be achieved.

The presence of two distinct reactive groups on this compound makes it an ideal candidate for advanced bioconjugation strategies, including dual-labeling and chemical cross-linking. nih.govmdpi.com These techniques are invaluable for studying protein-protein interactions, probing protein topology, and constructing complex biomolecular assemblies. nih.govrsc.org

In a dual-labeling strategy, the orthogonal reactivity of the maleimide and bromoethyl groups allows for the sequential attachment of two different molecules to a single protein. For instance, the maleimide can first react with a cysteine residue, followed by the bromoethyl group reacting with a lysine residue, thereby introducing two distinct labels at specific sites. nih.gov

As a cross-linking agent, this compound can be used to link two different biomolecules or to bridge two different sites within the same protein. nih.gov For intermolecular cross-linking, one end of the reagent (e.g., the maleimide) can react with a cysteine on one protein, and the other end (the bromoethyl group) can react with a nucleophile on a second protein, providing evidence of their interaction and proximity. nih.gov This is particularly useful in mapping protein interaction networks within cells. nih.govrsc.org

Table 2: Reactive Moieties of this compound and Their Targets

| Reactive Moiety | Chemical Reaction | Primary Target Amino Acid | Application |

|---|---|---|---|

| Maleimide | Michael Addition | Cysteine (Thiol group) | Site-specific labeling, First step in dual-labeling/cross-linking. nih.gov |

| Bromoethyl | Alkylation | Lysine (Amine group), Histidine | Labeling, Second step in dual-labeling/cross-linking. nih.gov |

Functionalization of Nucleic Acids and Oligonucleotides

The ability to functionalize nucleic acids and synthetic oligonucleotides is fundamental to the development of molecular probes, diagnostic tools, and therapeutic agents. aimspress.comresearchgate.net The unique chemical properties of this compound allow for its covalent attachment to DNA and RNA strands, enabling the creation of novel conjugates.

Standard DNA and RNA bases lack strong nucleophiles suitable for direct conjugation. Therefore, functionalization typically requires the incorporation of modified nucleotides bearing reactive handles.

Thiol-Modified Nucleic Acids: Oligonucleotides can be synthesized with thiol modifiers at the 5' or 3' terminus, or internally at a modified base. The maleimide group of this compound reacts efficiently and specifically with these thiol groups, mirroring the cysteine conjugation chemistry in proteins. nih.gov

Amine-Modified Nucleic Acids: Similarly, nucleotides can be modified with primary amine groups. The bromoethyl group can alkylate these amines, providing an alternative attachment point.

Phosphorothioates: A common modification involves replacing a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom, creating a phosphorothioate (B77711) linkage. nih.gov This sulfur atom is a soft nucleophile that can be selectively alkylated by the bromoethyl group of the reagent. This method allows for conjugation at specific internucleotide positions. Recent research has also highlighted the significance of 2'-phosphate modifications in RNA, which can be targets for specific chemical ligation strategies. nih.gov

Once functionalized with a reactive handle like this compound, oligonucleotides can be further conjugated to a variety of reporter molecules, such as fluorophores, quenchers, or biotin, to create DNA or RNA probes. mdpi.comnih.gov These probes are essential tools for detecting and visualizing specific nucleic acid sequences in research and clinical diagnostics. researchgate.netresearchgate.net

The general principle involves a probe, which is a single-stranded nucleic acid molecule, binding with high affinity to its complementary target sequence. researchgate.net The attached label allows for the detection and quantification of this hybridization event. researchgate.net

Table 3: Applications of Functionalized Oligonucleotide Probes

| Probe Application | Description | Labeling Strategy |

|---|---|---|

| Fluorescence in situ Hybridization (FISH) | Visualizing the location of specific DNA or RNA sequences within a cell. researchgate.net | A fluorophore is attached to the oligonucleotide probe. |

| Quantitative PCR (qPCR) Probes | Quantifying the amount of a specific DNA sequence during a polymerase chain reaction. | Often uses a fluorophore and a quencher attached to the same probe. |

| Molecular Beacons | Probes that become fluorescent only upon hybridization to their target, minimizing background signal. mdpi.com | A hairpin-shaped probe with a fluorophore and quencher in close proximity. |

| Affinity Pull-down Assays | Isolating specific DNA or RNA sequences and their binding partners from a complex mixture. | The probe is labeled with a high-affinity tag, such as biotin. |

The conjugation of oligonucleotides to other molecules, facilitated by bifunctional linkers like this compound, is a cornerstone of creating advanced nucleic acid-based technologies for a wide array of biological and medical applications. rsc.org

Synthesis of Antibody-Drug Conjugates (ADCs) Precursors and Linkers

The development of antibody-drug conjugates (ADCs) as targeted cancer therapies has highlighted the critical role of linker chemistry. Linkers in ADCs connect a potent cytotoxic drug to a monoclonal antibody, which specifically targets tumor cells. The stability and cleavage characteristics of the linker are paramount to the efficacy and safety of the ADC. While specific examples detailing the use of this compound in commercially approved ADCs are not prevalent in publicly available literature, its chemical properties make it a suitable candidate for the synthesis of ADC precursors and linkers.

The maleimide moiety of this compound can be reacted with a thiol-containing cytotoxic drug. Subsequently, the bromoethyl end can be used to attach this drug-linker construct to the antibody, or to another component of a more complex linker system. This approach allows for the creation of heterobifunctional linkers where one end is tailored for drug attachment and the other for antibody conjugation.

Research into "next-generation maleimides" (NGMs), such as dibromomaleimides, for re-bridging reduced interchain disulfide bonds in antibodies, showcases the evolution of maleimide chemistry in ADC development. ucl.ac.ukscispace.com These advanced maleimides offer more stable and homogenous conjugates. nih.govresearchgate.net While not a direct application of this compound, these studies underscore the adaptability of the maleimide scaffold for creating sophisticated ADC linkers. For instance, N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides, reducing drug loss in the bloodstream. nih.gov

Fabrication of Biosensors and Bio-Recognition Elements

The construction of sensitive and specific biosensors relies on the effective immobilization of biorecognition elements, such as enzymes, antibodies, or nucleic acids, onto a transducer surface. nih.govnih.gov Heterobifunctional crosslinkers are instrumental in this process, providing a stable bridge between the biological component and the sensor substrate. researchgate.net

This compound can be employed in a two-step immobilization strategy. First, the bromoethyl group can react with a functionalized sensor surface (e.g., an amine-modified electrode). This leaves the maleimide group exposed and available for the subsequent capture of a thiol-containing biorecognition molecule. This oriented immobilization is crucial for maintaining the biological activity of the immobilized molecule and enhancing the sensitivity of the biosensor. nih.gov

The versatility of this approach allows for the fabrication of various types of biosensors. For example, in an electrochemical biosensor, the controlled attachment of an enzyme can facilitate efficient electron transfer, leading to a more robust signal. nih.gov Similarly, in optical biosensors, the precise orientation of antibodies on the surface can maximize antigen binding and improve detection limits.

Development of Novel Bioconjugation Reagents and Linker Architectures

The demand for more sophisticated bioconjugation techniques has driven the development of novel reagents and linker architectures with tailored properties. ucl.ac.uk The heterobifunctional nature of this compound makes it a foundational building block for creating more complex crosslinkers.

By reacting the bromoethyl group with various nucleophiles, a diverse range of functionalities can be introduced. For example, reaction with an azide-containing compound would yield a maleimide-azide heterobifunctional linker, enabling the use of "click chemistry" for subsequent conjugation steps. Similarly, reaction with a molecule containing a photo-reactive group could generate a photo-activatable crosslinker.

The synthesis of heterotrifunctional linkers, which allow for the site-specific attachment of two distinct molecules to a central scaffold, represents a significant advancement in bioconjugation. nih.gov While a direct synthesis from this compound is not explicitly detailed in the provided literature, its dual reactivity provides a conceptual basis for the design of such multi-functional systems. The ability to introduce different reactive groups allows for the assembly of complex biomolecular constructs, such as dual-drug ADCs or multi-component diagnostic probes. nih.gov

Integration into Bio-Orthogonal Reaction Systems

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov These reactions are characterized by high selectivity and efficiency under physiological conditions. The maleimide group of this compound can participate in certain bio-orthogonal reactions, most notably the Diels-Alder reaction. nih.gov

The Diels-Alder reaction between a diene and a dienophile (in this case, the maleimide) is a powerful tool for bioconjugation. nih.gov It has been demonstrated that electron-rich dienes can be appended to antibodies and subsequently reacted with maleimide-containing drugs. nih.gov This approach offers an alternative to the traditional thiol-maleimide conjugation and can result in more stable linkages. nih.gov The bromoethyl group of this compound could be used to attach a diene, creating a reagent capable of participating in a bio-orthogonal Diels-Alder ligation.

Applications in Polymer and Materials Science

Synthesis of Functional Polymers via Radical Polymerization

The unique structure of 1-(2-bromoethyl)-1H-pyrrole-2,5-dione allows it to participate in polymer synthesis in multiple capacities, primarily through radical polymerization mechanisms. It can act as a monomer for incorporating reactive maleimide (B117702) groups or as an initiator for controlled polymerization techniques.

The maleimide group, a key feature of the this compound molecule, contains a carbon-carbon double bond within its five-membered ring that is susceptible to radical polymerization. mdpi.comnist.gov This allows the compound to act as a functional monomer, enabling its incorporation into polymer chains alongside other vinyl monomers such as styrenes or acrylates.

When used as a comonomer, this compound introduces pendant maleimide groups along the polymer backbone. These maleimide moieties serve as highly efficient handles for post-polymerization modification. Their reactivity, particularly towards thiol groups via Michael addition, allows for the straightforward attachment of a wide range of molecules, including peptides, proteins, and other functional small molecules, to the polymer chain. nih.govbroadpharm.com This "grafting to" approach is a cornerstone of creating materials for biomedical applications.

The 2-bromoethyl substituent on the pyrrole-dione ring provides a classic initiation site for Atom Transfer Radical Polymerization (ATRP). cmu.edufrontiersin.org ATRP is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. frontiersin.orgharth-research-group.org

In this context, this compound can function as an ATRP initiator. The carbon-bromine bond can be reversibly activated by a transition metal catalyst (typically copper-based), generating a radical that initiates the polymerization of a desired monomer. cmu.edunih.gov A key advantage of using this initiator is that the resulting polymer chain will have a maleimide group at its α-terminus (the starting end of the chain). This creates a well-defined telechelic polymer with a reactive functional group at one end, which is highly valuable for subsequent conjugation or for creating block copolymers. nih.gov

The synthesis of block copolymers can be achieved by using the polymer chain created from the this compound initiator as a macroinitiator for the polymerization of a second monomer. cmu.edufrontiersin.org This sequential addition of monomers, enabled by the living nature of CRP, allows for the construction of complex and functional macromolecular architectures. harth-research-group.org While Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another major CRP technique, the structure of this compound lends itself more directly to initiation via ATRP due to the presence of the alkyl halide group. nih.govdergipark.org.tr

Cross-Linking and Network Formation in Hydrogels and Polymer Matrices

The maleimide group's exceptional reactivity toward thiols is widely exploited in the formation of cross-linked polymer networks, particularly for hydrogels. This specific and efficient reaction, often referred to as thiol-ene click chemistry, can proceed under mild, often physiological, conditions without the need for a catalyst. nih.govnih.gov

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water. This compound can be utilized as a cross-linking agent to form such networks. This is typically achieved by reacting the maleimide group with multi-thiol functionalized polymers, such as thiol-terminated poly(ethylene glycol) (PEG). nih.govresearchgate.net

The reaction between a polymer bearing multiple maleimide groups (or a small molecule cross-linker like a bis-maleimide) and a polymer with multiple thiol groups results in the formation of stable thioether covalent bonds, leading to the gelation of the solution into a hydrogel. nih.govmdpi.com The degradation of these hydrogels can be engineered by incorporating hydrolytically or enzymatically labile linkages into the polymer backbone, making them suitable for applications like controlled drug delivery and tissue engineering. nih.govresearchgate.net The efficiency of the thiol-maleimide reaction allows for in-situ hydrogel formation, where liquid precursors can be injected and subsequently cross-link within the body. nih.gov While pyridazinediones have also been explored as thiol-reactive cross-linkers, maleimides remain a more common choice. proteostem.co.uk

Below is a table representing typical components in a thiol-ene hydrogel formulation.

| Role | Example Compound | Functional Group |

| Multi-arm Polymer | 4-arm Poly(ethylene glycol)-thiol | Thiol (-SH) |

| Cross-linker | 1,8-Bis(maleimido)diethyleneglycol | Maleimide |

| Functional Monomer | This compound | Maleimide |

Note: This table is illustrative of components used in thiol-ene hydrogel systems. The use of this compound would incorporate a maleimide functionality.

Beyond hydrogels, the cross-linking capabilities of the maleimide group can be used to enhance the properties of polymer blends and composites. By incorporating a polymer functionalized with maleimide groups (synthesized using this compound as a monomer) into a blend with a thiol-containing polymer, a covalent network can be formed upon heating or irradiation. This cross-linking can improve the thermal stability, mechanical strength, and phase compatibility of the resulting material.

Surface Functionalization of Materials

The modification of material surfaces is critical for applications ranging from biocompatible implants to advanced electronics. nih.govnih.gov The dual functionality of this compound offers two distinct strategies for covalently attaching polymer chains to a substrate: "grafting from" and "grafting to". nih.gov

The "grafting from" approach utilizes the bromoethyl group. The molecule can first be anchored to a surface (for instance, a silicon wafer or metal oxide) through various surface chemistry techniques. This creates a surface decorated with ATRP initiation sites. Subsequently, a monomer can be polymerized directly from the surface in a process known as surface-initiated ATRP (SI-ATRP), resulting in a dense layer of polymer brushes tethered to the material.

Conversely, the "grafting to" method leverages the maleimide group. A surface can be functionalized with thiol groups, and then a pre-synthesized polymer bearing a terminal maleimide group (which could be prepared using the subject compound as an ATRP initiator) can be attached to the surface via the thiol-maleimide reaction. nih.gov This method offers excellent control over the characteristics of the attached polymer, as it is synthesized and characterized prior to grafting.

These surface modification strategies are crucial for controlling surface properties like wettability, biocompatibility, and adhesion, tailoring materials for specific and advanced applications. nih.gov

Covalent Attachment to Polymer Surfaces for Bio-Interfacing

The creation of biocompatible and bioactive polymer surfaces is crucial for many biomedical devices and applications. This compound serves as a key building block for the functionalization of polymer surfaces to create effective bio-interfaces. The primary strategy involves the initial grafting of the compound onto a polymer surface, followed by the specific attachment of biomolecules.

The bromoethyl group of this compound can be used to covalently attach the molecule to polymer surfaces containing nucleophilic functional groups, such as amines or hydroxyls. This initial attachment step results in a surface that is densely functionalized with maleimide groups. These maleimide-activated surfaces are then ready for the highly specific and efficient thiol-maleimide "click" reaction. researchgate.nettandfonline.com

Thiol-containing biomolecules, such as peptides with cysteine residues (e.g., the cell-adhesion peptide RGD), enzymes, and antibodies, can be precisely immobilized on these surfaces under mild, aqueous conditions. nih.govemory.edu This specific conjugation ensures that the biomolecules are oriented correctly and retain their biological activity, which is a significant advantage over less specific immobilization methods. nih.gov The resulting bio-interface can be designed to promote specific cell adhesion, prevent non-specific protein fouling, or act as a biosensor.

A variety of polymers can be functionalized in this manner, including those commonly used in biomedical applications such as poly(ethylene glycol) (PEG), poly(lactic acid) (PLA), and poly(ε-caprolactone) (PCL). nih.govnih.gov The choice of polymer and the density of the maleimide functionalization can be tailored to achieve the desired surface properties for a specific bio-interfacing application.

Modification of Inorganic Nanoparticles and Quantum Dots

Inorganic nanoparticles and quantum dots (QDs) have garnered significant interest for applications in bioimaging, diagnostics, and drug delivery due to their unique optical and physical properties. nih.govmdpi.com However, for these applications, their surfaces must be modified to ensure biocompatibility and to allow for the attachment of targeting ligands or therapeutic agents. This compound is a versatile bifunctional linker for this purpose.

The functionalization process can be envisioned in a two-step manner. First, the bromoethyl end of the molecule can react with functional groups present on the surface of the nanoparticles or the capping ligands of quantum dots. For instance, it can react with amine or thiol groups on the surface of silica-coated nanoparticles or with the ligands used to stabilize QDs in solution. researchgate.net This reaction results in nanoparticles or QDs that are coated with reactive maleimide groups.

In the second step, the maleimide-functionalized nanoparticles can be conjugated to thiol-containing biomolecules, such as antibodies for targeted imaging or drug delivery, or peptides for specific cellular uptake. researchgate.netnih.gov This approach allows for the creation of highly specific and functional nanoprobes. The use of a stable linker like this compound is crucial for maintaining the integrity of the nanoparticle-biomolecule conjugate in a biological environment. acs.org

| Material | Functionalization Strategy | Potential Application |

| Silica Nanoparticles | Reaction of surface amine groups with the bromoethyl group, followed by thiol-maleimide conjugation of targeting ligands. | Targeted drug delivery, bioimaging |

| Gold Nanoparticles | Attachment via thiol-gold chemistry (if a thiol-terminated version of the linker is used) or reaction with surface-modifying agents, followed by biomolecule conjugation. | Biosensing, diagnostics |

| Quantum Dots | Reaction with capping ligands, followed by conjugation with antibodies or peptides. | In vivo imaging, single-molecule tracking |

Development of Stimuli-Responsive Materials and Smart Polymers

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or redox potential. rsc.orgtaylorfrancis.com These materials are of great interest for applications in controlled drug delivery, diagnostics, and soft robotics. This compound can be used to impart new functionalities to existing smart polymers.

The bromoethyl group of the compound can be used to graft the maleimide functionality onto a pre-synthesized stimuli-responsive polymer. For example, a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM), which contains reactive groups in its chain, can be modified with this compound. nih.gov The resulting polymer would retain its temperature-responsive behavior while also featuring maleimide groups that can be used for further conjugation.

This approach allows for the development of multi-functional smart materials. For instance, a pH-responsive polymer could be functionalized with maleimide groups and then conjugated with a specific drug or targeting moiety. taylorfrancis.com The resulting material would release its payload in response to a change in pH, and the targeting moiety would ensure that it is delivered to the correct location. The versatility of the thiol-maleimide reaction allows for the attachment of a wide range of molecules, enabling the design of complex and highly functional smart polymer systems. tandfonline.com

Engineering of Polymer Scaffolds for Tissue Engineering and Regenerative Medicine

Polymer scaffolds are three-dimensional porous structures that provide a temporary template for cells to grow and form new tissue. google.comyoutube.com The physical and chemical properties of the scaffold are critical for guiding cell behavior and promoting tissue regeneration. nih.gov this compound can be used to chemically modify the surface of polymer scaffolds to enhance their biological performance.

The synthesis of functionalized scaffolds often involves the use of biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL). nih.govmdpi.com These polymers can be fabricated into porous scaffolds using techniques like electrospinning, 3D printing, or salt leaching. youtube.comyoutube.com The surface of these scaffolds can then be modified by grafting this compound, introducing reactive maleimide groups.

These maleimide-functionalized scaffolds can then be used to immobilize bioactive molecules that promote cell adhesion, proliferation, and differentiation. nih.gov A common example is the attachment of the RGD peptide sequence, which is known to promote the adhesion of many cell types. emory.edu By controlling the density and spatial distribution of these bioactive signals on the scaffold surface, it is possible to create a microenvironment that mimics the natural extracellular matrix and guides the formation of new tissue. nih.gov

The mechanical properties of the scaffold, such as its stiffness and elasticity, can also be tuned by controlling the cross-linking density of the polymer. nih.gov The introduction of a reactive handle like the maleimide group can also be used to create cross-linked hydrogel scaffolds with tunable mechanical properties. researchgate.net

| Polymer Scaffold Material | Fabrication Technique | Functionalization Purpose | Resulting Material Property |

| Poly(lactic-co-glycolic acid) (PLGA) | Electrospinning, 3D Printing | Surface immobilization of cell-adhesive peptides (e.g., RGD). | Enhanced cell attachment and proliferation. |

| Polycaprolactone (PCL) | Salt Leaching, Fused Deposition Modeling | Covalent attachment of growth factors. | Promotion of specific cell differentiation. |

| Poly(N-isopropylacrylamide) (PNIPAM) based hydrogels | Photopolymerization | Introduction of cross-linking points via thiol-maleimide reaction. | Tunable mechanical stiffness and thermosensitivity. |

Role As a Versatile Synthetic Building Block in Organic Chemistry

Synthesis of Complex Heterocyclic Compounds

The maleimide (B117702) scaffold is a key constituent in the synthesis of cyclized molecules through processes like annulation and C-H activation. rsc.org Its ability to participate in these reactions makes 1-(2-bromoethyl)-1H-pyrrole-2,5-dione a valuable precursor for a variety of heterocyclic structures.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a hallmark of maleimide chemistry. The maleimide core of this compound readily participates as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. bohrium.com This reaction provides a powerful and stereocontrolled method for constructing six-membered rings.

For instance, the Diels-Alder reaction of N-substituted maleimides with dienes like thiophene (B33073) can be promoted by Lewis acids, yielding adducts in a highly stereoselective manner. mdpi.com The versatility of this cycloaddition is widely applied in bioconjugation, where diene-modified antibodies can be rapidly and quantitatively linked to maleimide-containing drugs. nih.govsquarespace.com The resulting Diels-Alder cycloadducts often exhibit greater stability in serum compared to traditional thiol-maleimide conjugates. researchgate.net The N-(2-bromoethyl) substituent typically does not hinder the dienophilic nature of the maleimide, allowing this reactive handle to be carried into the cycloadduct for further functionalization.

| Diene | Dienophile | Reaction Type | Resulting Structure | Reference(s) |

| Thiophene | N-(2-Bromoethyl)-1H-pyrrole-2,5-dione | Lewis Acid-Promoted Diels-Alder | Thiophene-maleimide adduct | mdpi.com |

| Cyclopentadiene | General N-substituted maleimide | Diels-Alder | Bicyclic adduct | researchgate.net |

| Diene-modified Antibody | Maleimide-drug linker | Diels-Alder Bioconjugation | Antibody-Drug Conjugate (ADC) | nih.gov, squarespace.com |

This table illustrates the application of the Diels-Alder reaction, a type of annulation, involving the maleimide core.

The bifunctional nature of this compound is particularly advantageous for the construction of fused ring systems. This can be achieved through either intermolecular reactions followed by an intramolecular cyclization or through a direct intramolecular process.

A prominent example of intramolecular cyclization is seen in the reaction of N-(2-bromoethyl)phthalimide, a close structural analog of N-(2-bromoethyl)maleimide. When refluxed with potassium hydroxide (B78521), it forms 2-(2-carboxyphenyl)oxazoline, a fused heterocyclic system, demonstrating the propensity of the bromoethyl group to participate in ring-forming reactions. researchgate.net This suggests that this compound can undergo similar intramolecular cyclizations, where a nucleophile, either introduced externally or present in a molecule attached to the maleimide ring, displaces the bromide to form a new fused ring.

Furthermore, maleimides can undergo photochemical reactions to build fused structures. Intramolecular [2+2] photocycloaddition reactions of tethered bis-maleimides lead to the formation of fused cyclobutane (B1203170) rings. nih.govucl.ac.uk This strategy has been used to create staples for stabilizing peptide and protein structures, showcasing a modern approach to constructing complex, fused architectures under mild, light-induced conditions. nih.gov

Preparation of Advanced Organic Intermediates

The two distinct reactive sites of this compound allow it to serve as a precursor for a multitude of advanced organic intermediates. The bromoethyl moiety is readily targeted by a wide range of nucleophiles in SN2 reactions without affecting the maleimide double bond, which can be reserved for subsequent transformations.

Studies on the analogous N-(2-bromoethyl)phthalimide show that the bromo group can be displaced by nucleophiles such as amines, thiols, sodium azide (B81097), and organoselenium anions. scirp.org This reactivity is directly applicable to this compound, enabling the synthesis of intermediates where the bromoethyl group is converted into other functional moieties. For example, reaction with a thiol (R-SH) would yield an N-(2-thioethyl)maleimide, while reaction with sodium azide would produce N-(2-azidoethyl)maleimide, a valuable intermediate for click chemistry.

The differential reactivity of the maleimide and bromoalkyl functionalities under different pH conditions further enhances its utility. The maleimide group reacts selectively with thiols at a pH of around 6.5, whereas bromoalkyl groups (like bromoacetyl) react with thiols at higher pH values, such as 9.0. nih.gov This kinetic discrimination allows for the stepwise and controlled formation of complex bioconjugates and intermediates.

| Nucleophile | Reagent Example | Resulting Intermediate Functional Group | Potential Subsequent Reaction | Reference(s) |

| Thiol | Cysteine, R-SH | Thioether | - | nih.gov |

| Amine | Ammonia (B1221849), R-NH₂ | Amine | Amide coupling | |

| Azide | Sodium Azide | Azide | Huisgen Cycloaddition (Click Chemistry) | |

| Selenide | PhSeNa | Selenoether | Metal complexation | scirp.org |

| Alcohol | R-OH | Ether | - | - |

This table showcases the synthesis of various organic intermediates through nucleophilic substitution on the bromoethyl group of this compound.

Facile Derivatization to Access Diverse Chemical Libraries

The orthogonal reactivity of this compound makes it an ideal scaffold for the combinatorial synthesis of chemical libraries. A library of diverse compounds can be generated by first reacting a collection of nucleophiles with the bromoethyl group, followed by reacting the resulting pool of N-substituted maleimides with a second set of reagents that target the maleimide double bond.

This two-step diversification strategy can rapidly produce a large number of unique chemical entities.

Step 1 (Nucleophilic Substitution): A library of nucleophiles (e.g., various amines, thiols, alcohols) is reacted with this compound to create a first set of intermediates.

Step 2 (Maleimide Reaction): This set of intermediates is then subjected to reactions at the maleimide core, such as Michael additions with a library of thiols or Diels-Alder reactions with a library of dienes.

This modular approach is highly efficient for exploring structure-activity relationships in drug discovery. For example, various N-alkylmaleimides have been used as derivatization reagents to react with the thiol group of glutathione (B108866) for analytical purposes, demonstrating the utility of the maleimide handle in tagging molecules. nih.gov The synthesis of a series of bromo-phenyl-maleimides further illustrates how modifying the N-substituent can be used to create a library of linkers with tuned reactivity for bioconjugation. google.com

Utilization in Multi-Component Reactions (MCRs)

While direct examples of this compound in classical multi-component reactions (MCRs) like the Ugi or Passerini reactions are not extensively documented, its functional groups make it a highly promising candidate for such transformations. MCRs are powerful synthetic tools that combine three or more reactants in a single step to form a product containing structural elements from all components.

The maleimide ring is a known participant in certain MCRs. For example, a copper-catalyzed oxidative aminohalogenation of maleimides represents a three-component reaction that installs both an amino and a halo group across the double bond. organic-chemistry.org The potential for this compound in MCRs lies in the sequential or one-pot combination of reactions at its two functional sites. One could envision an MCR where a reactant interacts with the maleimide double bond while another component simultaneously or subsequently reacts with the bromoethyl group, potentially triggered by an intramolecular cyclization. The development of MCRs involving this specific building block remains an area ripe for exploration.

Chemoenzymatic Synthesis Approaches Utilizing this compound

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. N-substituted maleimides have been identified as a promising class of selective inhibitors for enzymes like monoglyceride lipase (B570770) (MGL), indicating a specific interaction between the maleimide scaffold and enzyme active sites. nih.gov

From a synthetic perspective, enzymes such as lipases are widely used for their ability to perform highly selective reactions, such as the enantioselective acylation or hydrolysis of alcohols and esters. mdpi.commdpi.com Although direct enzymatic transformations of this compound are not well-documented, plausible chemoenzymatic strategies can be proposed.

A potential strategy involves a two-step process:

Chemical Step: this compound is reacted with a symmetrical diol to replace the bromine, yielding an N-(hydroxyalkoxyethyl)maleimide intermediate.

Enzymatic Step: A lipase could then be used for the regioselective or enantioselective acylation of one of the hydroxyl groups, creating a chiral, functionalized building block that retains the reactive maleimide moiety for further conjugation.

Lipase-catalyzed amidation has also been reported for the synthesis of various amide derivatives, suggesting another possible avenue for the enzymatic modification of molecules derived from this compound. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Analysis and Reaction Pathway Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products and Intermediates

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of 1-(2-bromoethyl)-1H-pyrrole-2,5-dione and the products derived from its reactions. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information on the chemical environment of magnetically active nuclei, multidimensional techniques are essential for assembling the complete molecular picture.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise bonding framework and spatial arrangement of atoms. For this compound, these techniques confirm the connectivity between the bromoethyl group and the maleimide (B117702) nitrogen.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For the title compound, a distinct cross-peak would be observed between the methylene protons adjacent to the nitrogen (N-CH ₂) and those adjacent to the bromine (Br-CH ₂), confirming the ethyl chain's integrity. The protons of the maleimide ring (H-C=C-H) would appear as a singlet due to their chemical equivalence and would not show a COSY correlation with the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.eduemerypharma.com This is highly effective for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, HSQC would show correlations for the two inequivalent methylene carbons with their attached protons and a correlation between the vinyl protons and their corresponding carbons.